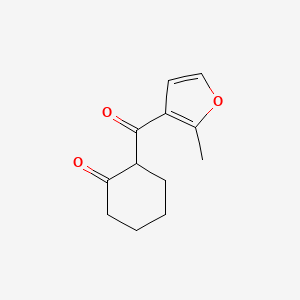
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a heterocyclic compound containing a furan ring and a cyclohexanone moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The furan ring and cyclohexanone moiety may play a role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylfuran-3-carbonyl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cycloheptan-1-one: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cyclohexan-2-one: Similar structure but with the carbonyl group at a different position on the cyclohexane ring.
Uniqueness
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is unique due to its specific combination of a furan ring and a cyclohexanone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(2-methylfuran-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8-9(6-7-15-8)12(14)10-4-2-3-5-11(10)13/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
CECICIAFJSPKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)C2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


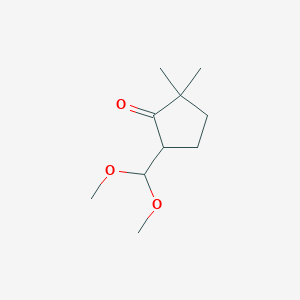
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

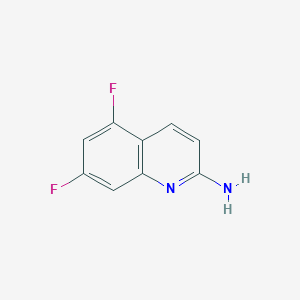
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
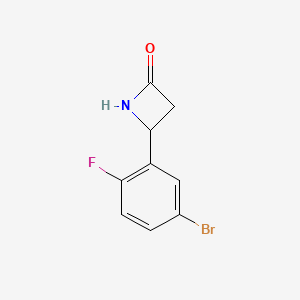
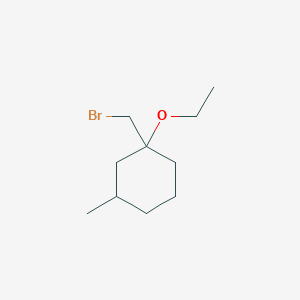
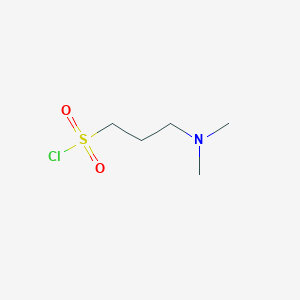
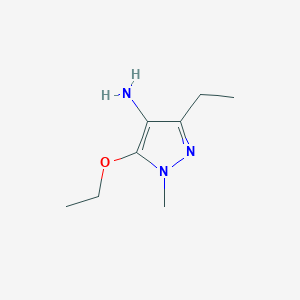

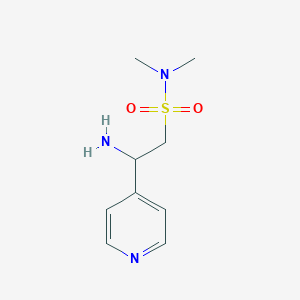
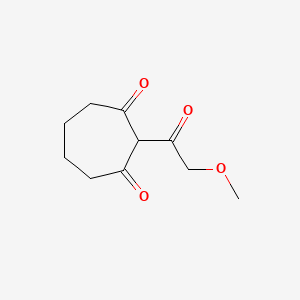

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
